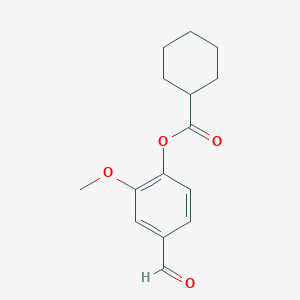

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate

Description

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEBTYIAJWTZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201192507 | |

| Record name | Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588674-77-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588674-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate typically involves the esterification of 4-formyl-2-methoxyphenol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl cyclohexanecarboxylate.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl cyclohexanecarboxylate.

Substitution: Various substituted phenyl cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Substituted Benzoate Analogs

4-Formyl-2-methoxyphenyl benzoate derivatives differ in the acyl group (benzoate vs. cyclohexanecarboxylate). Key examples include:

Key Differences :

- Cyclohexane vs. Aromatic/Planar Groups: The cyclohexanecarboxylate group introduces a non-aromatic, alicyclic structure, which may affect solubility, steric hindrance, and metabolic stability compared to benzoate derivatives.

- Electron-Withdrawing/Donating Substituents : Chlorine substituents in benzoate analogs enhance electron-withdrawing effects, whereas methoxy and formyl groups on the phenyl ring provide electron-donating and reactive sites, respectively .

Comparison with Cyclohexenone Derivatives

Cyclohexenone derivatives, such as ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate (), share structural motifs with the target compound but differ in functional groups and ring saturation:

Functional Group Variations

- Ketone vs. Ester Groups: Cyclohexenones feature a 2-oxo group, enabling participation in Michael additions or redox reactions, while 4-formyl-2-methoxyphenyl cyclohexanecarboxylate contains an ester linkage suitable for hydrolysis or transesterification .

- Ring Conformation: Cyclohexenone rings adopt distorted sofa or half-chair conformations (e.g., puckering parameters Q = 0.495 Å, θ = 126.1° in ), whereas the cyclohexanecarboxylate group in the target compound likely adopts a more stable chair conformation due to full saturation .

Biological Activity

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure consists of a formyl group, a methoxy group, and a cyclohexanecarboxylate moiety, which contribute to its unique biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of methoxyphenyl compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

| Related Methoxyphenyl Derivative | Antifungal | C. albicans |

Anti-inflammatory Properties

The compound's anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This modulation can lead to reduced inflammation in various models.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

- Cytokine Modulation : It may alter the expression levels of cytokines, reducing inflammatory responses.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli and S. aureus, showcasing their potential as antimicrobial agents .

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in vivo using a carrageenan-induced paw edema model in rats. The study found that administration of the compound significantly reduced paw swelling compared to the control group, suggesting potent anti-inflammatory activity .

Q & A

Q. What are the typical synthetic strategies for preparing 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Michael addition followed by esterification. For example, cyclohexenone derivatives are often prepared by reacting chalcones with ethyl acetoacetate in the presence of a base (e.g., NaOH) under reflux conditions . The reaction temperature, solvent (e.g., absolute ethanol), and catalyst concentration significantly impact yield. For esterification, the formyl and methoxyphenyl groups may require protection/deprotection steps to avoid side reactions. Comparative studies on similar esters (e.g., methyl 4-formylcyclohexanecarboxylate) suggest that steric hindrance from substituents and solvent polarity influence reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer: Key techniques include:

- FT-IR : Identify carbonyl stretches (C=O) from the ester (~1740 cm⁻¹) and formyl groups (~1700 cm⁻¹). Methoxy C-O stretches appear near 1250 cm⁻¹ .

- NMR :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm. The formyl proton (CHO) appears as a singlet near δ 9.8–10.0 ppm. Aromatic protons in the methoxyphenyl group show splitting patterns dependent on substitution .

- ¹³C NMR : Ester carbonyl carbons appear at ~165–170 ppm, while the formyl carbon is near 190–200 ppm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying electrophilic sites (e.g., the formyl carbon) prone to nucleophilic attack. For example, studies on diazenyl carbonates used Mulliken charges and frontier molecular orbital analysis (HOMO-LUMO gaps) to predict reactivity toward amines or hydrazines . Transition state modeling (e.g., for ester hydrolysis) can reveal activation energies and solvent effects .

Q. What insights do crystallographic studies provide about the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: X-ray crystallography reveals:

- Ring puckering : Cyclohexane rings adopt conformations like half-chair or envelope forms, with puckering parameters (Q, θ, φ) quantifying distortions .

- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize crystal packing. For example, in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, such interactions form chains along specific crystallographic axes .

- Dihedral angles : Substituents on aromatic rings (e.g., methoxy vs. formyl) influence torsion angles (e.g., 76–90° between aryl groups), affecting molecular packing .

Q. How do substituents on the phenyl ring influence the compound’s stability and regioselectivity in substitution reactions?

Methodological Answer: Electron-withdrawing groups (e.g., formyl) direct electrophilic substitution to meta positions, while methoxy groups (electron-donating) favor para/ortho positions. For example, in 4-hydroxy-2,2-dimethylcyclohexanone derivatives, substituents alter reaction pathways (oxidation vs. reduction) by stabilizing intermediates . Kinetic studies using HPLC or GC-MS can track substituent effects on reaction rates .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported spectroscopic data for structurally similar compounds?

Methodological Answer:

- Cross-validate techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Solvent effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). For example, methoxy proton shifts in DMSO-d₆ are deshielded compared to CDCl₃ .

- Crystallographic validation : Compare experimental IR/NMR data with computed spectra from crystal structures to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.